2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol
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Overview
Description
2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol is a complex organic compound with the molecular formula C12H15NO2. It is a derivative of isoindole, characterized by a hexahydro structure and hydroxyl groups at the 6th and 7th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzene derivative, the compound can be synthesized through a series of hydrogenation and hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and selective hydroxylation are employed, often using specialized catalysts and reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, leading to a fully saturated hydrocarbon.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]indole: Lacks the hydroxyl groups at the 6th and 7th positions.
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene: A structurally related compound with different functional groups
Uniqueness
2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
730918-59-9 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole-6,7-diol |
InChI |
InChI=1S/C12H15NO2/c14-11-4-3-8-9(12(11)15)2-1-7-5-13-6-10(7)8/h3-4,7,10,13-15H,1-2,5-6H2 |
InChI Key |
SMQNEFRMAZRXLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2O)O)C3C1CNC3 |
Origin of Product |
United States |
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